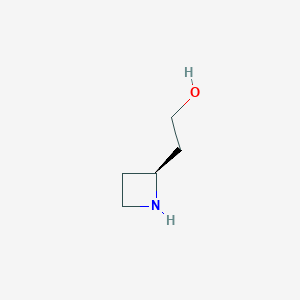

(S)-2-(Azetidin-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-azetidin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFHIPYFJSPKX-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Asymmetric Synthesis:these Methods Aim to Generate Chirality Using a Catalytic Amount of a Chiral Reagent.

Iridium-Catalyzed Reductive Coupling: This technique has been used to synthesize chiral azetidinols from azetidinone and allylic acetates. nih.gov It is highly enantioselective, achieving up to 98% ee, and provides access to complex structures. nih.gov

Copper-Catalyzed Radical Cyclization: A photoredox approach using a copper catalyst enables the 4-exo-dig cyclization of ynamides derived from chiral β-aminoalcohols to form C2,C3-disubstituted azetidines. nih.gov This method highlights the use of radical chemistry to construct the strained four-membered ring.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts have been employed for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles through intramolecular C-C bond formation, achieving high enantiomeric ratios (up to 2:98 er). nih.gov

Derivatization of the Chiral Pool:this Classic Approach Utilizes Naturally Occurring or Readily Available Chiral Molecules As Starting Materials.

From Azetidine-2-carboxylic Acid: This commercially available chiral building block is a common starting point for synthesizing various C2-substituted azetidines. acs.org However, syntheses starting from this material can sometimes be lengthy. acs.org (S)-Azetidinecarboxylic acid has also been used to prepare chiral ligands for asymmetric catalysis. researchgate.net

From β-Amino Alcohols: As described previously, chiral β-amino alcohols can be converted into highly functionalized azetidines on a large scale. acs.orgnih.gov This route leverages the existing stereocenters of the starting material to produce enantioenriched products.

Reduction of Chiral β Lactams Azetidin 2 Ones :the Reduction of the Carbonyl Group in a Chiral β Lactam is One of the Most Frequently Used Methods for Obtaining the Corresponding Azetidine.acs.orgthe Availability of β Lactams Through Well Established Methods Like the Staudinger Ketene Imine Cycloaddition Makes This a Popular and Effective Strategy.acs.orgmdpi.comthe Reduction is Typically High Yielding and Proceeds with Retention of Stereochemistry.acs.org

Ring-Opening Reactions of Azetidine Derivatives

The significant ring strain in azetidines makes them prone to reactions that relieve this strain, primarily through the cleavage of the N-C bond. rsc.orgrsc.org This reactivity is a cornerstone of their synthetic utility, allowing for the generation of a variety of linear amine derivatives.

Strain-Induced Ring Opening Mechanisms

The inherent strain of the azetidine ring is a primary driver of its reactivity. nih.govrsc.org This strain can be exploited in "build and release" strategies, where a precursor is first cyclized to form the strained ring, which is then opened in a subsequent functionalization step. beilstein-journals.orgresearchgate.net The energy stored in the strained four-membered ring facilitates this ring-opening process. beilstein-journals.orgresearchgate.net For instance, photochemically generated azetidinols can readily undergo ring opening upon the addition of certain reagents. beilstein-journals.orgresearchgate.net

This strain-driven reactivity is not limited to photochemical methods. The inherent instability of the azetidine ring can lead to decomposition pathways not observed in larger, less strained heterocyclic systems. nih.gov For example, some N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov This occurs via nucleophilic attack of a pendant amide group on the azetidine ring. nih.gov

Nucleophilic Attack and Subsequent Transformations (e.g., Retro-Claisen Ring Opening)

Nucleophilic attack is a common method for opening the azetidine ring. nih.govresearchgate.net To enhance their reactivity towards nucleophiles, azetidines are often converted into more electrophilic azetidinium salts. nih.govresearchgate.netorganic-chemistry.org These activated intermediates readily react with a variety of nucleophiles, including nitrogen, oxygen, and fluoride (B91410) nucleophiles, leading to the formation of functionalized linear amines. nih.govresearchgate.netorganic-chemistry.org

The regioselectivity of these nucleophilic ring-opening reactions is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.orgmagtech.com.cn For instance, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles tend to attack this less hindered site. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org Unsaturated substituents at the C-2 position, such as aryl or carboxylate groups, also favor nucleophilic attack at this position due to the stabilization of the transition state through conjugation. magtech.com.cn

A specific and synthetically useful transformation is the retro-Claisen ring opening . This reaction has been observed in donor-acceptor substituted azetines, which are precursors to 3-azetidinones. researchgate.net The strain within the four-membered ring facilitates a nucleophilic retro-Claisen type reaction, leading to the formation of amino acid derivatives. researchgate.net This process involves the desilylation of a silyl-protected azetine to form an activated 3-azetidinone, which then undergoes nucleophilic attack and subsequent ring opening. researchgate.net A similar strain-induced nucleophilic retro-Claisen ring-opening has also been developed for donor-acceptor cyclobutenes, highlighting the broader applicability of this concept in strained-ring chemistry. nih.gov

Selective Ring Opening for Amino Acid Derivatives

The selective ring opening of azetidine derivatives provides a powerful tool for the synthesis of complex and valuable molecules, including non-proteinogenic amino acids. researchgate.net Chiral donor-acceptor azetines can be selectively coupled with various nitrogen and oxygen nucleophiles, such as those found in peptides and natural products, to generate a diverse range of amino acid derivatives. researchgate.net This process proceeds through the formation of 3-azetidinones, which then undergo a strain-induced nucleophilic ring opening. researchgate.net The chirality of the initial azetine is fully retained throughout the reaction sequence, making this a highly stereoselective method. nih.gov

Functionalization of the Azetidine Ring

Beyond ring-opening reactions, the azetidine ring itself can be functionalized at various positions, allowing for the introduction of diverse substituents and the creation of complex molecular architectures.

Alpha-Functionalization (e.g., Alpha-Lithiation-Borylation)

The carbon atom adjacent to the nitrogen in the azetidine ring (the α-position) can be selectively functionalized. One powerful method for achieving this is through α-lithiation-borylation . This process involves the deprotonation of an N-protected azetidine at the α-position using a strong lithium base, followed by trapping of the resulting organolithium species with a boronic ester. nih.govnih.gov

This strategy has been successfully applied to N-Boc-azetidine, yielding an α-boryl azetidine. nih.gov This versatile intermediate can then undergo further reactions, such as homologation with α-triisopropylbenzoyloxy organolithiums, to create a range of α-substituted azetidines. nih.gov The stereochemistry of these reactions can be controlled, providing access to either diastereomeric series of the homologated boronic esters with high enantiomeric ratios. nih.gov

The dynamics of the lithiated intermediates play a crucial role in the stereochemical outcome of these reactions. nih.gov Studies have shown that while some lithiated azetidines are configurationally labile, they can exhibit stereoconvergence towards the thermodynamically more stable diastereomer, leading to highly stereoselective transformations upon trapping with electrophiles. nih.gov

Arylboration of Azetidine Derivatives (e.g., Copper/Palladium Dual Catalysis, Nickel-Catalyzed)

The introduction of aryl and boryl groups across the double bond of azetines (unsaturated azetidine precursors) is a valuable method for creating highly functionalized azetidines. This can be achieved through arylboration reactions , which often employ transition metal catalysis.

Copper/Palladium Dual Catalysis: A dual catalytic system using both copper and palladium has been developed for the arylboration of endocyclic enecarbamates, including azetine derivatives. researchgate.netresearchgate.net This method allows for the synthesis of borylated, α-arylated azetidines with good regio- and diastereoselectivity. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a Cu-Bpin species, which then undergoes migratory insertion into the double bond of the azetine. nih.gov This is followed by a palladium-catalyzed cross-coupling step to introduce the aryl group. A notable additive effect has been identified in this system, which allows for a broader substrate scope. researchgate.netresearchgate.net

Nickel-Catalyzed Arylboration: Nickel catalysis has also proven effective for the arylboration of various enecarbamates, including those that form five-, six-, and seven-membered rings. researchgate.netresearchgate.net While the initial reports focused on larger ring systems, nickel catalysis represents a promising avenue for the functionalization of azetidine derivatives as well, often offering a more earth-abundant and cost-effective alternative to palladium. nih.govnih.gov The development of nickel-catalyzed methods for the C-H arylation of azoles with benzoates demonstrates the potential of nickel to facilitate challenging cross-coupling reactions. nih.gov

Reactivity of the Ethanol (B145695) Side Chain and Related Functional Groups

The ethanol side chain of (S)-2-(Azetidin-2-yl)ethan-1-ol presents a primary alcohol that is a versatile functional group for a variety of chemical modifications. The reactivity of this side chain is often considered in conjunction with the protection state of the azetidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, to prevent competing reactions involving the ring nitrogen.

The primary alcohol of the ethanol side chain is amenable to standard alcohol transformations, including oxidation and esterification. The N-Boc protected form, N-Boc-(S)-2-(azetidin-2-yl)ethan-1-ol, is a common starting material for these reactions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. These transformations create valuable intermediates for further synthetic elaborations, such as reductive amination from the aldehyde or amide coupling from the carboxylic acid.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or through a direct Fischer esterification with a carboxylic acid under acidic catalysis. orientjchem.org For instance, a forced degradation study of an azetidine-containing pharmaceutical agent involved the esterification of degradation products containing hydroxyl groups to facilitate their isolation and characterization, highlighting the utility of this transformation. nih.govresearchgate.net

A summary of potential alcohol transformations is presented below.

Interactive Table: Transformations of the Ethanol Side Chain

| Transformation | Reagents | Product Functional Group |

| Oxidation (to Aldehyde) | PCC, Dess-Martin Periodinane | Aldehyde |

| Oxidation (to Carboxylic Acid) | KMnO₄, Jones Reagent | Carboxylic Acid |

| Esterification | Acyl Chloride, Base | Ester |

| Esterification | Carboxylic Anhydride, Base | Ester |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |

Intramolecular interactions can significantly influence the reactivity and stability of azetidine derivatives. The nitrogen atom of the azetidine ring, its substituents, and adjacent functional groups can participate in electronic and steric interactions that dictate the molecule's behavior.

A critical factor is the basicity of the azetidine nitrogen, which is quantified by its pKa value. The electronic properties of the N-substituent dramatically affect this value and, consequently, the stability of the ring. nih.gov For example, in a series of N-aryl azetidines, those with electron-donating groups on the phenyl ring are less stable in acidic aqueous solutions than those with electron-withdrawing groups or N-pyridyl substituents. nih.gov This is because a more basic azetidine nitrogen is more readily protonated, initiating an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org In this decomposition pathway, a pendant amide group can act as a nucleophile, attacking the azetidine ring and leading to its cleavage. nih.gov The stability of N-pyridyl azetidines is enhanced because the pyridine (B92270) nitrogen is more basic; it gets protonated first, which reduces the basicity of the azetidine nitrogen through delocalization and protects the ring from protonation-induced decomposition. nih.gov

Stability Studies of Azetidine Systems in Different Solvents

The stability of the azetidine ring is a crucial consideration for its use in various applications. Due to its inherent ring strain, the azetidine moiety can be susceptible to degradation, particularly under acidic or basic conditions and in the presence of nucleophiles.

Systematic studies have been conducted on the stability of N-substituted azetidines in acidic aqueous solutions. nih.gov These studies reveal that the nature of the N-substituent is paramount to the stability of the azetidine ring. As shown in the table below, N-aryl azetidines with electron-donating groups (e.g., 4-methoxyphenyl) or unsubstituted phenyl groups are significantly less stable than those bearing N-pyridyl substituents. The N-(4-cyanophenyl)azetidine derivative was found to be particularly unstable, with a half-life of less than 10 minutes at pH 1.8, while the N-pyridyl derivatives showed excellent stability under the same conditions. nih.gov

Interactive Table: Aqueous Stability of N-Substituted Azetidines at pH 1.8

| Compound (N-Substituent) | Half-life (T1/2) at pH 1.8 | Azetidine N pKa (Calculated) | Reference |

| N-(2-pyridyl) | > 24 h | -1.1 | nih.gov |

| N-(3-pyridyl) | > 24 h | 3.5 | nih.gov |

| N-(4-pyridyl) | > 24 h | 2.5 | nih.gov |

| N-phenyl | 2.5 h | 2.9 | nih.gov |

| N-(4-methoxyphenyl) | 1.5 h | 3.3 | nih.gov |

| N-(4-cyanophenyl) | < 10 min | 0.5 (measured) | nih.gov |

The mechanism of this acid-catalyzed degradation involves protonation of the azetidine nitrogen, followed by intramolecular nucleophilic attack, leading to ring opening. nih.gov Forced degradation studies on other complex azetidine-containing molecules have also demonstrated degradation pathways that involve azetidine activation through the formation of an azetidinium ion under hydrolytic conditions. nih.govresearchgate.net

Regarding stability in organic solvents, azetidine derivatives are generally found to be stable under many common reaction conditions. For example, cyclization reactions to form azetidines have been carried out in refluxing methanol (B129727) and isopropanol. rsc.org Other reactions involving azetidine derivatives have been successfully performed in solvents like toluene (B28343) at elevated temperatures (110 °C), indicating thermal stability in non-nucleophilic organic solvents. rsc.orgacs.org However, the combination of a nucleophilic solvent and reagents that can activate the ring (e.g., strong acids) can lead to ring-opening reactions.

Control of Stereochemistry in Azetidine Synthesis

The synthesis of enantiomerically pure azetidines, such as this compound, necessitates precise control over the stereochemical outcome of the reactions. This is typically achieved through diastereoselective or enantioselective strategies.

The construction of the chiral center at the C2 position of the azetidine ring can be accomplished using various synthetic methodologies. One common approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereoselective formation of new stereocenters. For instance, (S)-1-phenylethylamine has been employed as a chiral auxiliary and a nitrogen donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org This strategy allows for the separation of diastereomers, followed by the removal of the chiral auxiliary to yield the desired enantiomer. rsc.orgrsc.org Another widely used chiral auxiliary is tert-butanesulfinamide, which has been successfully harnessed for the synthesis of enantioenriched C2-substituted azetidines. acs.orgdigitellinc.com This method involves the condensation of the chiral sulfinamide with a 1,3-bis-electrophile, followed by a diastereoselective Grignard addition and subsequent cyclization. acs.orgdigitellinc.com

Enantioselective approaches, on the other hand, utilize chiral catalysts to directly generate the desired enantiomer from a prochiral substrate. For example, the copper-catalyzed boryl allylation of azetines provides a highly enantioselective route to chiral 2,3-disubstituted azetidines. acs.orgnih.govnih.gov This method allows for the concomitant construction of two new stereogenic centers with high levels of regio-, enantio-, and diastereoselectivity. nih.gov The reduction of β-lactams (azetidin-2-ones) is another prevalent method for synthesizing azetidines, often preserving the stereochemistry of the substituents on the ring. acs.org

A summary of diastereoselective and enantioselective approaches to synthesizing chiral azetidines is presented in the table below.

| Approach | Method | Key Features | Reference(s) |

| Diastereoselective | Use of chiral auxiliaries (e.g., (S)-1-phenylethylamine, tert-butanesulfinamide) | Formation of diastereomers that can be separated, followed by removal of the auxiliary. | rsc.orgrsc.orgacs.orgdigitellinc.com |

| Enantioselective | Copper-catalyzed boryl allylation of azetines | Direct formation of the desired enantiomer using a chiral catalyst. High regio- and stereoselectivity. | acs.orgnih.govnih.gov |

| Stereospecific | Reduction of chiral β-lactams | Retention of stereochemistry from the starting β-lactam. | acs.org |

| Stereoselective | Imino-aldol reaction followed by cyclization | Synthesis of N-sulfinyl and N-sulfonyl azetidines with high yield and stereoselectivity. | rsc.org |

The choice of chiral ligand or catalyst is crucial for achieving high levels of stereocontrol in enantioselective azetidine synthesis. In copper-catalyzed reactions, chiral bisphosphine ligands have proven effective in dictating the stereochemical outcome. acs.orgnih.govnih.gov The combination of a copper(I) source with a chiral bisphosphine ligand can generate a chiral catalyst that effectively discriminates between the two faces of a prochiral substrate, leading to the formation of one enantiomer in excess. acs.orgnih.govnih.gov

For instance, in the enantioselective difunctionalization of azetines, a Cu/bisphosphine catalyst enables the installation of boryl and allyl groups with excellent control over the absolute and relative stereochemistry. acs.orgnih.govnih.gov Similarly, chiral C2-symmetric 2,4-disubstituted azetidines themselves can act as chiral ligands in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. capes.gov.br The rigid azetidine backbone in these ligands provides a well-defined chiral environment that can induce high enantioselectivity in the catalyzed reaction. capes.gov.br

The following table summarizes the influence of selected chiral ligands and catalysts on the stereocontrol in azetidine synthesis.

| Catalyst/Ligand System | Reaction Type | Role in Stereocontrol | Reference(s) |

| Cu/Bisphosphine | Boryl allylation of azetines | Forms a chiral complex that directs the enantioselective addition to the azetine double bond. | acs.orgnih.govnih.gov |

| Chiral β-ketoiminato cobalt(II) catalyst | Borohydride reduction of diketones | Catalyzes the enantioselective reduction to produce chiral diols, which are precursors to chiral cyclic amines. | organic-chemistry.org |

| Chiral C2-symmetric azetidines | Diethylzinc addition to aldehydes | Act as chiral ligands, creating a chiral environment that leads to the formation of one enantiomer of the product alcohol in excess. | capes.gov.br |

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the chiral center at the C2 position of the azetidine ring is a significant consideration, as epimerization can lead to a loss of enantiomeric purity. The ring strain in azetidines can influence their reactivity and stability. rsc.orgrsc.org While generally stable, the C2 position can be susceptible to epimerization under certain conditions, particularly if the substituent can stabilize a nearby charge or if the reaction conditions involve strong bases or elevated temperatures. acs.orgacs.org

For example, in the synthesis of 2-azetidinones, racemization can occur under electroreductive conditions. acs.org In another instance, while investigating the lithiation of N-alkyl 2-oxazolinylazetidines, it was found that the resulting lithiated intermediate was configurationally labile, indicating the potential for epimerization. researchgate.net However, in many synthetic sequences, such as the multi-step synthesis of orthogonally protected piperazic acid from prolinol, no epimerization of the stereocenter was observed, highlighting that with careful selection of reaction conditions, the stereochemical integrity can be maintained. acs.org The stability of substituted azetidines can also be affected by the electronic nature of the substituents; for example, an electron-donating group on a C2-aryl substituent was found to activate the azetidine for ring-opening. acs.org

Absolute Configuration Determination Methodologies

The unambiguous determination of the absolute configuration of chiral azetidines like this compound is crucial. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: When a single crystal of a chiral compound or a suitable derivative can be obtained, single-crystal X-ray diffraction is the gold standard for determining its three-dimensional structure and, consequently, its absolute configuration. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for determining the connectivity and relative stereochemistry of a molecule, certain advanced NMR techniques can provide information about the absolute configuration, often by comparing data with that of known compounds or through the use of chiral derivatizing agents. wordpress.com For determining relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are invaluable as they can establish through-space proximities between atoms. wordpress.comacs.org Coupling constants (3JHH) are also used to deduce the relative arrangement of substituents in the rigid azetidine ring. researchgate.netnmrwiki.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govschrodinger.comscm.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov The experimental VCD spectrum is then compared to the theoretically calculated spectrum for a known enantiomer (e.g., the S-enantiomer). nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.govschrodinger.com This method is particularly useful when crystallization for X-ray analysis is not feasible. nih.gov

A summary of methodologies for determining the absolute configuration of chiral azetidines is provided below.

| Methodology | Principle | Application to Azetidines | Reference(s) |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. | Provides unambiguous determination of absolute configuration if a suitable crystal can be grown. | rsc.orgrsc.org |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. NOE and coupling constants are key parameters. | Primarily for relative stereochemistry, but can be used for absolute configuration by comparison or with chiral derivatizing agents. | wordpress.comacs.orgresearchgate.netnmrwiki.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental and calculated spectra allows for the determination of absolute configuration in solution. | nih.govschrodinger.comscm.comnih.gov |

Computational Chemistry and Theoretical Investigations of Azetidinyl Ethanols

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules, which in turn allows for the calculation of energies, geometries, and other properties. For azetidinyl ethanols, these calculations can elucidate the mechanisms of their synthesis and subsequent reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a system based on its electron density. nih.govresearchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex organic reactions. nih.govacs.org One of the key applications of DFT is the calculation of reaction energy profiles, which includes the determination of energy barriers (activation energies). nih.gov

For instance, in the synthesis of azetidine (B1206935) rings, DFT calculations can be used to model the reaction pathways and explain observed selectivities. Studies on the formation of 2-arylazetidines have shown that DFT can effectively compute the transition state energies, confirming that the formation of the four-membered azetidine ring is kinetically favored over the formation of a thermodynamically more stable five-membered ring under specific reaction conditions. acs.orgacs.org The energy barrier is the minimum energy required for reactants to transform into products and is located at the transition state on a reaction coordinate. nih.gov A lower energy barrier corresponds to a faster reaction rate. DFT calculations have demonstrated that in certain reactions of arsenicals with thiols, alcohols, and amines, the trend of decreasing toxicity correlates with increasing energy barriers for the reaction with thiol. nih.gov

Table 1: Illustrative DFT-Calculated Reaction and Activation Energies for a Model Azetidine Formation Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Ring Closure | 0.0 | +25.4 | -15.2 | +25.4 |

Note: This table is illustrative, based on principles from DFT studies on related systems, to demonstrate how reaction barriers are quantified. The values are hypothetical for a model reaction involving an azetidinyl ethanol (B145695) precursor.

Transition state (TS) analysis is a critical component of studying reaction mechanisms. The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is part-way between reactants and products. sigmaaldrich.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

By analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of how bonds are broken and formed. For example, in the superbase-induced synthesis of 2-arylazetidines, transition state analysis confirmed the experimental findings and provided a quantum mechanical explanation for the observed regio- and stereoselectivity, which superficial interpretations like Baldwin's rules alone could not fully explain. acs.orgacs.org The process of transition state analysis involves measuring kinetic isotope effects and using quantum chemical methods to find a structure that matches these experimental effects, providing a static model of the molecule at the instant of highest energy. sigmaaldrich.com

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a real physical property that can be determined computationally or via X-ray diffraction. nih.gov It describes the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. MESP maps are invaluable for understanding and predicting chemical reactivity, as they visually represent the charge distribution and identify electron-rich and electron-poor regions of a molecule. nih.govmdpi.com

In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are associated with nucleophilic sites, such as lone pairs on heteroatoms or π-bonds. nih.gov Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are associated with electrophilic sites, such as acidic hydrogen atoms. mdpi.com

For (S)-2-(Azetidin-2-yl)ethan-1-ol, an MESP analysis would be expected to show:

Negative Potential: A strong negative potential region around the nitrogen atom of the azetidine ring due to its lone pair of electrons. Another negative region would be located around the oxygen atom of the hydroxyl group. These sites are the primary centers for nucleophilic attack or coordination to metal ions.

Positive Potential: A positive potential region would be associated with the hydrogen atom of the hydroxyl group, making it susceptible to deprotonation by a base. The hydrogen atoms attached to the azetidine ring's nitrogen would also show positive potential.

This analysis helps predict how the molecule will interact with other reagents, for example, where protonation, alkylation, or coordination will likely occur. nih.gov

Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the principles of DFT. These "global reactivity descriptors" quantify the inherent reactivity of a molecule and are useful for comparing the reactivity of different species. nih.gov

Key CDFT descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor. nih.gov

These parameters are valuable in predicting the course of chemical reactions. For instance, in a study of transition metal complexes with a Schiff base ligand, CDFT calculations revealed that the cobalt complex was the hardest (least reactive), while the copper complex was the softest (most reactive). nih.gov The nickel complex was identified as the strongest electrophile based on its global electrophilicity index. nih.gov For this compound, calculating these descriptors would provide a quantitative measure of its reactivity profile.

Table 2: Key Conceptual DFT (CDFT) Reactivity Descriptors

| Descriptor | Symbol | Interpretation |

| Chemical Hardness | η | Resistance to deformation or change; related to stability. |

| Chemical Softness | S | Reciprocal of hardness; indicates higher polarizability and reactivity. |

| Electronegativity | χ | Tendency to attract electrons. |

| Electrophilicity Index | ω | Global electrophilic nature of the molecule. |

| Nucleophilicity Index | N | Global nucleophilic nature of the molecule. |

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule, including its various conformations, is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For a flexible molecule like this compound, which contains a strained four-membered ring and a rotatable side chain, this analysis is particularly important.

Computational methods, especially DFT, are frequently used to perform conformational analysis. acs.orgnih.govnih.gov The process involves systematically changing key dihedral angles, calculating the energy of each resulting geometry, and identifying the energy minima on the potential energy surface. nih.gov For azetidine derivatives, key conformational features include the degree of puckering of the four-membered ring and the orientation of substituents. acs.orgnih.gov

In this compound, the analysis would focus on:

Ring Puckering: The azetidine ring is not perfectly planar and exists in a puckered conformation to relieve some ring strain.

Side Chain Orientation: The rotation around the C-C bond connecting the ethanol side chain to the azetidine ring will lead to different conformers.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the azetidine ring's nitrogen atom. Computational studies on azapeptides have highlighted the critical role of such hydrogen bonds in determining the most stable conformations. nih.govnih.gov

Table 3: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Key Feature | Relative Energy (kcal/mol) |

| A | Intramolecular H-bond (O-H···N) | 0.0 (Global Minimum) |

| B | Extended side chain, anti-periplanar | +2.5 |

| C | Extended side chain, gauche | +3.1 |

Note: This table is a hypothetical representation based on principles of conformational analysis to illustrate how different conformers might be ranked in energy.

Ligand-Metal Coordination Geometry in Azetidine Complexes

Molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen and oxygen in this compound, can act as ligands, donating their electron pairs to a central metal ion to form coordination complexes. nih.gov Such ligands are Lewis bases, and the metal ion is a Lewis acid. nih.gov this compound is a potential bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously—the azetidine nitrogen and the hydroxyl oxygen. nih.gov

The coordination number (the number of donor atoms bonded to the metal) and the nature of the ligand and metal determine the coordination geometry of the resulting complex. Common geometries include tetrahedral, square planar, and octahedral.

Theoretical studies using DFT are instrumental in predicting and analyzing the geometry of these complexes. For example, studies on cadmium(II) complexes with related amino alcohol ligands have shown the formation of dimeric structures where each metal center has a distorted octahedral geometry. In such a complex, the ligand chelates to the metal, and other ligands like halides can complete the coordination sphere. A computational study of this compound complexed with a transition metal like Cu(II) or Zn(II) would likely reveal a distorted geometry due to the constraints of the four-membered azetidine ring and the five-membered chelate ring formed upon coordination.

Applications in Asymmetric Catalysis and Synthetic Methodology Development

Chiral Azetidine-Derived Ligands in Asymmetric Catalysis

Chiral ligands derived from azetidines, including structures related to (S)-2-(Azetidin-2-yl)ethan-1-ol, have been successfully employed in a variety of asymmetric transformations since the early 1990s. birmingham.ac.ukresearchgate.net These ligands coordinate to metal centers or act as organocatalysts to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The rigidity of the azetidine (B1206935) scaffold is a key feature, as it helps to create a well-defined catalytic pocket, which can lead to enhanced enantioselectivity in chemical reactions. rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. researchgate.net Azetidine derivatives have proven to be effective organocatalysts in several key carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reactions: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org Chiral azetidine-based ligands have been utilized to control the stereochemistry of this reaction. birmingham.ac.ukresearchgate.net For instance, organocatalysts derived from azetidines have been applied in asymmetric Henry reactions, yielding β-nitro alcohols with high enantioselectivity. rsc.org These products are valuable intermediates, as the nitro group can be converted into other functional groups.

Michael Additions: Azetidine-derived catalysts have also been employed in asymmetric Michael additions. In one study, an azetidine-containing binuclear zinc catalyst was developed for the enantioselective Michael addition of phosphites, demonstrating the utility of the rigid azetidine scaffold in controlling the catalytic environment and achieving high enantioselectivity. rsc.org The use of azetidines as ligands in catalytic processes like Michael additions is a notable application. rsc.org

Electrophilic Amination of Carbonyls: The asymmetric α-amination of carbonyl compounds provides direct access to chiral α-amino acids and their derivatives. researchgate.net L-azetidine carboxylic acid has been used as a catalyst for the electrophilic amination of ketones and aldehydes using dibenzylazodicarboxylate as the nitrogen source. researchgate.net This demonstrates the potential of even simple, commercially available azetidines to act as effective organocatalysts.

Table 1: Organocatalytic Applications of Azetidine Derivatives

| Reaction | Catalyst Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Henry Reaction | Azetidine-derived organocatalysts | Nitroalkanes, Aldehydes | Effective in promoting asymmetric nitroaldol reactions. | birmingham.ac.ukresearchgate.netrsc.org |

| Michael Addition | Azetidine-containing binuclear zinc catalyst | Phosphites | Rigid scaffold leads to high enantioselectivity. | rsc.org |

| Electrophilic Amination | L-azetidine carboxylic acid | Ketones, Aldehydes | Simple azetidines can function as effective organocatalysts. | researchgate.net |

In metal-catalyzed reactions, chiral azetidine ligands coordinate to a metal ion, and this chiral complex then catalyzes the transformation, inducing asymmetry. youtube.comresearchgate.net

Friedel-Crafts Alkylations: The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. Chiral azetidine-phosphine ligands, in combination with copper(I) complexes, have been shown to effectively catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, producing the desired products in good yields and with high enantiomeric excess (up to 92% ee). mdpi.com This highlights the successful application of azetidine derivatives in engendering asymmetry in such reactions. birmingham.ac.ukresearchgate.net

Aldol (B89426) Reactions: The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. nih.govrsc.org While many methods exist, direct, catalytic, and asymmetric versions are highly sought after. nih.gov Organocatalysts derived from chiral aziridines have been synthesized and shown to be highly efficient for direct asymmetric aldol reactions, and the resulting chiral aldol adduct can be converted into a chiral azetidine ring, linking these two classes of heterocycles. nih.gov

Diethylzinc (B1219324) Addition to Aldehydes: The enantioselective addition of organozinc reagents to aldehydes is a reliable method for producing chiral secondary alcohols. nih.govmdpi.comrsc.org N-substituted azetidinylmethanols have been successfully used as chiral catalysts for the addition of diethylzinc to a range of aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity (94-100% ee). researchgate.netwikipedia.org Specifically, chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been synthesized and examined as catalysts, yielding secondary alcohols in high yields (92-99%) and high enantiomeric excess. capes.gov.br

Table 2: Metal-Catalyzed Asymmetric Reactions with Azetidine-Derived Ligands

| Reaction | Ligand/Catalyst Type | Metal | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral aziridine-phosphines | Copper(I) | Indoles, β-nitrostyrenes | ~80% | up to 92% | mdpi.com |

| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanols | Zinc | Aromatic & Aliphatic Aldehydes | - | High | researchgate.net |

| Diethylzinc Addition | Chiral C2-symmetric 2,4-disubstituted azetidines | Zinc | Aldehydes | 92-99% | High | capes.gov.br |

Azetidines as Chiral Building Blocks in Complex Molecule Synthesis

Beyond their role in catalysis, chiral azetidines are valuable building blocks, or synthons, for constructing more complex, often biologically active, molecules. nih.govresearchgate.net The azetidine ring is found in several natural products and FDA-approved drugs, such as the anticoagulant ximelagatran (B1683401) and the antibiotic delafloxacin. acs.orgnih.gov The strain in the four-membered ring can be harnessed in ring-opening reactions to produce functionalized chiral acyclic amines, transferring the stereochemistry of the azetidine to the new product. acs.orgnih.gov

Azetidine-2-carboxylic acid and its derivatives are particularly important scaffolds. nih.govmdpi.com These compounds serve as proline analogues and have been incorporated into peptidomimetics. mdpi.com The development of general and scalable methods to produce enantioenriched C2-substituted azetidines is crucial, as these can then be further elaborated. acs.orgnih.gov For example, a three-step approach starting from chiral tert-butanesulfinamides allows for the synthesis of various C2-substituted azetidines, which can then be deprotected and derivatized, showcasing their utility for medicinal chemistry applications. acs.orgnih.gov There are also known instances of azetines (the unsaturated analogues of azetidines) being used as precursors in natural product synthesis, such as in a synthesis of (±)-δ-coniceine. nih.gov

Development of Novel Methodologies Utilizing Azetidine Scaffolds

The unique reactivity of the azetidine ring has spurred the development of new synthetic methods. rsc.orgbirmingham.ac.ukresearchgate.net These methodologies often take advantage of the ring strain to achieve transformations that are difficult with other cyclic amines. rsc.orgrsc.org

Recent advances include:

Photocatalysis for Azetidine Synthesis: Visible-light-mediated methods have been developed for the synthesis of densely functionalized azetidines, often proceeding through radical strain-release pathways. researchgate.netresearchgate.net

Electrocatalytic Hydroamination: An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported, providing access to azetidines by merging cobalt catalysis with electricity to generate key intermediates for C-N bond formation. acs.org

Functionalization via Lithiation: The development of N-protecting groups, such as the N-Botc group, has enabled the α-lithiation of azetidines followed by reaction with electrophiles. This strategy allows for the introduction of substituents at the C2 position with high levels of enantioselectivity. acs.org

Multi-component Reactions: Methods have been developed that allow for the construction of diversified azetidine scaffolds through three-component reactions. researchgate.net For example, the copper-catalyzed reaction of sulfonylazides, alkynes, and carbodiimides efficiently produces highly substituted azetidines. acs.org

Ring-Opening and Expansion: The inherent strain of azetidines makes them excellent candidates for nucleophilic ring-opening and ring-expansion reactions, which can lead to highly functionalized acyclic amines or larger heterocyclic systems. rsc.org A chiral squaramide catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org

Comparison with Aziridine (B145994) and Pyrrolidine (B122466) Analogues in Catalysis

To fully appreciate the utility of azetidine-derived ligands, it is useful to compare them with their three-membered (aziridine) and five-membered (pyrrolidine) analogues. birmingham.ac.ukresearchgate.net

Ring Strain and Stability: The ring strain of azetidines (~25.4 kcal/mol) is intermediate between that of the highly strained and less stable aziridines (~27.7 kcal/mol) and the much more stable and relatively unreactive pyrrolidines (~5.4 kcal/mol). rsc.org This intermediate strain gives azetidines a unique reactivity profile, making them more stable and easier to handle than aziridines, while still being reactive enough for facile ring-opening and other transformations not as readily available to pyrrolidines. rsc.orgrsc.org

Catalytic Performance:

Pyrrolidines: Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most famous and widely used organocatalysts. nih.govyoutube.com They are highly effective in a vast number of asymmetric transformations. The success of pyrrolidine-based catalysts often serves as the benchmark against which new catalytic systems are measured. birmingham.ac.uk

Aziridines: Chiral aziridines have also been used as precursors for catalysts and ligands. nih.govresearchgate.netjchemlett.com For example, phosphines functionalized with chiral aziridines have been used as organocatalysts in asymmetric Michael and Mannich reactions and as ligands in copper-catalyzed Friedel-Crafts alkylations. mdpi.com The high strain of the aziridine ring can influence the geometry and reactivity of the resulting catalyst.

Azetidines: Azetidine-derived ligands offer a structural compromise between the flexibility of pyrrolidines and the high strain of aziridines. birmingham.ac.uk The rigidity of the four-membered ring can provide enhanced control over the geometry of the catalytic pocket, which can translate to higher enantioselectivities compared to more flexible systems. rsc.org However, the synthesis of chiral azetidines can be more challenging than that of their pyrrolidine counterparts, which are often readily available from the chiral pool (e.g., proline). acs.org The development of new, efficient synthetic routes to chiral azetidines continues to be an active area of research to expand their application in catalysis. acs.orgorganic-chemistry.org

Analytical and Spectroscopic Characterization Methodologies for Chiral Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of azetidine (B1206935) derivatives, providing detailed information about the molecular framework. researchgate.netjmchemsci.com

¹H NMR, ¹³C NMR, and ¹⁵N NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to map the connectivity of atoms within the molecule. researchgate.netresearchgate.net In ¹H NMR spectra of azetidine derivatives, the chemical shifts of the ring protons are particularly informative. ipb.pt For instance, the protons on carbons adjacent to the nitrogen atom typically appear in specific regions of the spectrum. ipb.pt The coupling constants (J-values) between adjacent protons are invaluable for determining the stereochemistry of substituents on the azetidine ring. ipb.pt Generally, cis coupling constants are larger than trans coupling constants. ipb.pt

¹³C NMR provides complementary information by identifying the chemical environment of each carbon atom. The strained nature of the azetidine ring influences the chemical shifts of the ring carbons. For the parent azetidine, the ¹³C NMR spectrum shows a signal at 22.5 ppm. chemicalbook.com

Nitrogen-15 (¹⁵N) NMR, although less common, offers direct insight into the electronic environment of the nitrogen atom within the azetidine ring. The ¹⁵N resonance for unsubstituted azetidine is observed at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

A representative, though general, depiction of NMR data for azetidine-type structures is provided below.

Table 1: Representative ¹H and ¹³C NMR Data for Azetidine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 2.0-2.5 | m | - | Azetidine ring CH₂ |

| ¹H | 3.0-3.8 | m | - | Azetidine ring CH₂-N |

| ¹H | 3.5-4.0 | m | - | Azetidine ring CH-N |

| ¹³C | 20-30 | - | - | Azetidine ring CH₂ |

| ¹³C | 40-60 | - | - | Azetidine ring CH/CH₂-N |

Note: This table is a generalized representation. Actual chemical shifts and coupling constants will vary depending on the specific substituents and solvent used.

NOESY and HMBC

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of (S)-2-(Azetidin-2-yl)ethan-1-ol and its derivatives, and to gain information about their structural fragments. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org Fragmentation patterns observed in the mass spectrum can also corroborate the proposed structure. researchgate.netrims.gov.bw

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.netjmchemsci.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹) and the N-H stretch of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). nih.govfrontiersin.org C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum. nih.govfrontiersin.org

Table 2: Typical IR Absorption Frequencies for Azetidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3300-3600 | Strong, Broad |

| N-H (amine) | 3300-3500 | Moderate |

| C-H (alkane) | 2850-3000 | Moderate to Strong |

| C-N | 1000-1350 | Moderate |

| C-O | 1050-1150 | Moderate to Strong |

Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules like this compound. umich.edu This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. nih.gov This unambiguous structural determination is particularly important for confirming the enantiopurity and the specific (S) or (R) configuration at the chiral centers. umich.edu

Chromatographic Methods for Enantiomeric Excess Determination

To ensure the enantiomeric purity of this compound, chromatographic methods are employed to determine the enantiomeric excess (ee). chemistrysteps.comwikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov By using a chiral stationary phase (CSP), the two enantiomers of a chiral compound can be separated, allowing for their quantification. nih.govnih.gov The enantiomeric excess is a measure of the purity of the sample with respect to its enantiomers and is a critical parameter for chiral compounds used in pharmaceutical and other applications. chemistrysteps.comwikipedia.org

Q & A

Q. What are the key synthetic strategies for preparing enantiomerically pure (S)-2-(Azetidin-2-yl)ethan-1-ol?

Enantioselective synthesis typically involves asymmetric transfer hydrogenation using chiral catalysts like RuCl(p-cymene)[(S,S)-Ts-DPEN], which achieves high enantiomeric excess (ee) through dynamic kinetic resolution. tert-Butyl carbamate protection of the azetidine nitrogen prevents side reactions during synthesis. Post-reduction deprotection under acidic conditions yields the target compound. This method has been validated for structurally related azetidine derivatives .

Q. What analytical techniques are essential for characterizing the stereochemical purity of this compound?

- Chiral HPLC resolves enantiomers based on retention times.

- NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirms configuration.

- LC-MS verifies molecular weight and purity.

- X-ray crystallography provides definitive stereochemical assignment for crystalline derivatives .

Q. What purification protocols are recommended to achieve >98% chemical purity?

- Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes non-polar impurities.

- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates polar byproducts.

- Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% .

Q. What safety protocols are critical for handling this compound?

- Use fume hoods (≥100 fpm face velocity) and PPE (nitrile gloves, safety goggles).

- Neutralize waste with 10% acetic acid before disposal.

- Follow NIH guidelines for azacycloalkane handling due to potential sensitization risks .

Advanced Research Questions

Q. How can enantioselectivity be optimized in catalytic synthesis?

- Screen Noyori-type Ru complexes (e.g., TsDPEN vs. MsDPEN ligands).

- Tune reaction parameters (temperature, HCO₂H/NEt₃ ratio) via design of experiments (DoE) .

- Use in situ IR monitoring to track intermediates.

- Apply temperature-controlled asymmetric hydrogenation (-20°C) to achieve >95% ee .

Q. How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Perform molecular dynamics simulations (100+ ns) to model physiological ligand-receptor interactions.

- Use free energy perturbation (FEP) to quantify binding affinity differences.

- Validate with isothermal titration calorimetry (ITC) for thermodynamic data refinement .

Q. What methodologies are used for structure-activity relationship (SAR) studies?

- Systematic modifications : Fluorination at azetidine C3 or ethanol moiety derivatization.

- QSAR models incorporating steric/electronic parameters (Hammett σ, π values).

- Parallel synthesis of (S) and (R) enantiomers to compare stereochemical effects.

- Biological assays (e.g., antifungal activity against Candida spp.) .

Q. What in vitro models assess pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.